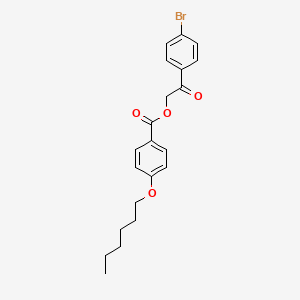![molecular formula C29H21NO3 B11540631 3-[4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)phenyl]-2H-chromen-2-one](/img/structure/B11540631.png)
3-[4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)phenyl]-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)phenyl]-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a chromen-2-one core structure, which is a fused ring system consisting of a benzene ring and a pyrone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)phenyl]-2H-chromen-2-one typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the chromen-2-one core: This can be achieved through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to form 3-acetyl-4-hydroxycoumarin.
Introduction of the benzyloxy group: The hydroxyl group of 3-acetyl-4-hydroxycoumarin can be alkylated with benzyl bromide in the presence of a base, such as potassium carbonate, to form 3-acetyl-4-(benzyloxy)coumarin.
Formation of the methylideneamino group: The acetyl group of 3-acetyl-4-(benzyloxy)coumarin can be converted to a methylideneamino group through a condensation reaction with 4-aminobenzaldehyde in the presence of an acid catalyst, such as p-toluenesulfonic acid, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-[4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)phenyl]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride to form reduced derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium methoxide or sodium ethoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or sodium ethoxide in ethanol.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with different functional groups replacing the benzyloxy group.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It may be used in studies related to enzyme inhibition, protein-ligand interactions, and cellular signaling pathways.
Medicine: The compound may have potential therapeutic applications, such as in the development of anti-cancer, anti-inflammatory, or antimicrobial agents.
Industry: It can be used in the development of new materials, such as polymers or coatings, with specific properties.
Vergleich Mit ähnlichen Verbindungen
3-[4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)phenyl]-2H-chromen-2-one can be compared with other similar compounds, such as:
4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)-5-(2-pyridinyl)-4H-1,2,4-triazole-3-thiol: This compound has a similar benzyloxyphenyl group but features a triazole ring instead of a chromen-2-one core.
3-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)benzonitrile: This compound has a benzonitrile group instead of a chromen-2-one core.
N-[4-({(E)-[3-(benzyloxy)phenyl]methylidene}amino)phenyl]propanamide: This compound has a propanamide group instead of a chromen-2-one core.
Eigenschaften
Molekularformel |
C29H21NO3 |
|---|---|
Molekulargewicht |
431.5 g/mol |
IUPAC-Name |
3-[4-[(4-phenylmethoxyphenyl)methylideneamino]phenyl]chromen-2-one |
InChI |
InChI=1S/C29H21NO3/c31-29-27(18-24-8-4-5-9-28(24)33-29)23-12-14-25(15-13-23)30-19-21-10-16-26(17-11-21)32-20-22-6-2-1-3-7-22/h1-19H,20H2 |
InChI-Schlüssel |
NTFYWERIAPEKIT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NC3=CC=C(C=C3)C4=CC5=CC=CC=C5OC4=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(E)-({2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}imino)methyl]-2-nitrophenol](/img/structure/B11540552.png)
![N'-[(1E)-6-methoxy-3-methyl-3,4-dihydronaphthalen-1(2H)-ylidene]-2-[(2-methylphenyl)sulfanyl]acetohydrazide](/img/structure/B11540559.png)
![(2E,4E)-N-(4-{5-[(2E,4E)-hexa-2,4-dienoylamino]-1H-benzimidazol-2-yl}phenyl)hexa-2,4-dienamide](/img/structure/B11540566.png)
![N-(2-Methoxyphenyl)-N-({N'-[(E)-{4-[(4-methylphenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B11540569.png)

![4-bromo-2-[(E)-{[2-phenoxy-5-(trifluoromethyl)phenyl]imino}methyl]phenol](/img/structure/B11540583.png)
![3-(4-methoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)-3-[(trifluoroacetyl)amino]propanamide](/img/structure/B11540586.png)
![2-[4-(4-Phenyl-piperazine-1-sulfonyl)-phenyl]-isoindole-1,3-dione](/img/structure/B11540591.png)
![2-Ethoxy-4-[(E)-({2-[(3-fluorophenyl)formamido]acetamido}imino)methyl]phenyl thiophene-2-carboxylate](/img/structure/B11540592.png)
![N'-[(E)-(2-Hydroxyphenyl)methylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide](/img/structure/B11540595.png)

![Furazano[3,4-E]1,2,4-triazolo[4,3-a]pyrazin-5-amine, N-(2,5-dimethoxyphenyl)-8-methyl-](/img/structure/B11540612.png)

![N'-[(E)-{2-[(3-bromobenzyl)oxy]-5-methoxyphenyl}methylidene]-2-hydroxy-2-phenylacetohydrazide](/img/structure/B11540621.png)
